molecular formula C12H19ClFN5 B12229575 N-[(2-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride

N-[(2-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12229575
M. Wt: 287.76 g/mol
InChI Key: MEZDYLWUGGYWRD-UHFFFAOYSA-N
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Description

N-[(2-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the ethyl and fluoroethyl groups. Common reagents used in these reactions include hydrazines, aldehydes, and halogenated compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, affecting the compound’s stability and activity.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated products.

Scientific Research Applications

N-[(2-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in studies involving enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(2-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-ethylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride
  • N-[(2-ethylpyrazol-3-yl)methyl]-2-phenylethanamine

Uniqueness

Compared to similar compounds, N-[(2-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride stands out due to its unique combination of functional groups. The presence of both ethyl and fluoroethyl groups enhances its reactivity and potential applications. Additionally, its hydrochloride form improves its solubility and stability, making it more suitable for various research and industrial applications.

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-3-17-11(4-6-15-17)8-14-12-9-16-18(7-5-13)10(12)2;/h4,6,9,14H,3,5,7-8H2,1-2H3;1H

InChI Key

MEZDYLWUGGYWRD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC2=C(N(N=C2)CCF)C.Cl

Origin of Product

United States

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